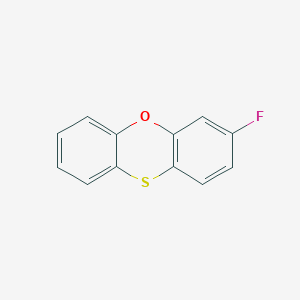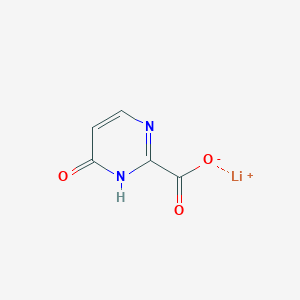![molecular formula C17H12N4O4S2 B2433388 N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-carboxamid CAS No. 886928-95-6](/img/structure/B2433388.png)
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S2 and its molecular weight is 400.43. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazol-2-carboxamid“, auch bekannt als „N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-carboxamid“.
Antibakterielle Aktivität
Diese Verbindung hat ein erhebliches Potenzial als antimikrobielles Mittel gezeigt. Ihre Struktur ermöglicht es ihr, mit bakteriellen Zellwänden zu interagieren und das Wachstum verschiedener grampositiver und gramnegativer Bakterien zu hemmen. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Entzündungshemmende Eigenschaften
Die Verbindung zeigt entzündungshemmende Eigenschaften, indem sie die Aktivität von Cyclooxygenase (COX)-Enzymen hemmt, die wichtige Akteure im Entzündungsprozess sind. Dies macht sie zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Arthritis und anderen chronischen entzündlichen Erkrankungen .
Antikrebsanwendungen
Forschungen haben gezeigt, dass diese Verbindung Apoptose (programmierter Zelltod) in Krebszellen induzieren kann. Ihre Fähigkeit, bestimmte Krebszellpfade zu zielen, ohne normale Zellen zu beeinflussen, macht sie zu einem vielversprechenden Kandidaten für die Krebstherapie. Studien haben ihre Wirksamkeit gegen verschiedene Krebszelllinien gezeigt, darunter Brust-, Lungen- und Darmkrebs .
Antioxidative Aktivität
Die Verbindung hat starke antioxidative Eigenschaften gezeigt, die bei der Neutralisierung von freien Radikalen und der Reduzierung von oxidativem Stress helfen können. Dies ist besonders vorteilhaft bei der Vorbeugung und Behandlung von Krankheiten, die mit oxidativem Schaden verbunden sind, wie z. B. neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen .
Antivirales Potenzial
Vorläufige Studien deuten darauf hin, dass diese Verbindung antivirale Eigenschaften haben könnte, was sie zu einem potenziellen Kandidaten für die Entwicklung von Behandlungen gegen Virusinfektionen macht. Ihr Mechanismus beinhaltet die Hemmung der Virusreplikation und die Störung der viralen Proteinsynthese .
Neuroprotektive Wirkungen
Die Verbindung hat in verschiedenen Modellen neurodegenerativer Erkrankungen neuroprotektive Wirkungen gezeigt. Sie kann Neuronen vor Schäden schützen, die durch oxidativen Stress und Entzündungen verursacht werden, was sie zu einem potenziellen therapeutischen Mittel für Erkrankungen wie Alzheimer und Parkinson macht .
Enzymhemmung
Diese Verbindung wurde auf ihre Fähigkeit untersucht, verschiedene Enzyme zu hemmen, was bei der Behandlung von Krankheiten nützlich sein kann, bei denen die Enzymaktivität dysreguliert ist. Beispielsweise kann ihre Hemmung bestimmter Proteasen bei der Behandlung von Erkrankungen wie Bluthochdruck und bestimmten Krebsarten von Vorteil sein .
Antidiabetische Anwendungen
Forschungen haben auch das Potenzial der Verbindung zur Behandlung von Diabetes untersucht. Sie kann den Glukosestoffwechsel modulieren und die Insulinsensitivität verbessern, was sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Antidiabetika macht .
Wirkmechanismus
Target of Action
The compound, also known as N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds containingindole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets throughelectrophilic substitution . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the C-5 atom in the thiazole ring prone to undergo electrophilic substitution .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound might have moderate bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c1-27(23,24)11-6-4-5-10(9-11)15-20-21-17(25-15)19-14(22)16-18-12-7-2-3-8-13(12)26-16/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFKUUNEJEIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433307.png)
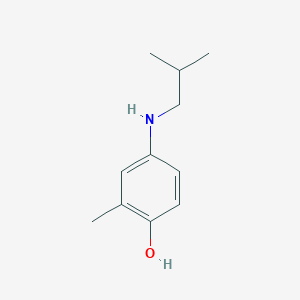
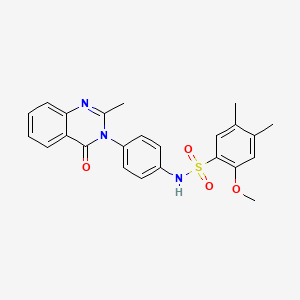

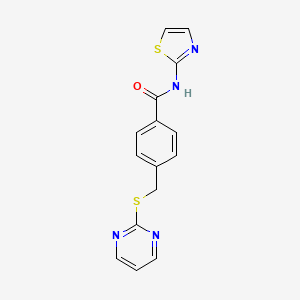
![{1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B2433314.png)

![1-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2433321.png)
![Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B2433322.png)
